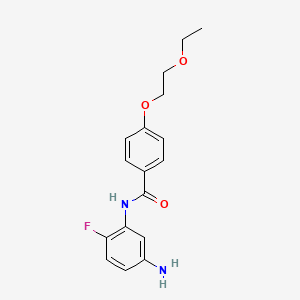

N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)-benzamide

Übersicht

Beschreibung

N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)-benzamide, commonly referred to as 5-Amino-2-fluorobenzamide (5-AFB), is an important building block for the synthesis of various pharmaceuticals and other compounds. It is a versatile synthetic intermediate that can be used to produce a wide range of compounds, including drugs, herbicides, and insecticides. 5-AFB is an important intermediate in the synthesis of many drugs, including antifungal agents, antibiotics, and antihistamines. It has also been used in the production of dyes and pigments. In addition, 5-AFB has been used as a model compound for the study of the mechanism of action of various drugs.

Wissenschaftliche Forschungsanwendungen

Novel Antineoplastic Agents

Research has explored novel series of compounds with significant cytotoxic properties, potentially more potent than contemporary anticancer drugs. These compounds exhibit selective toxicity towards tumors and have the ability to modulate multi-drug resistance, acting through mechanisms like apoptosis induction, reactive oxygen species generation, and mitochondrial function disruption. Their promising antimalarial and antimycobacterial properties also highlight a versatile therapeutic potential (Mohammad Hossain et al., 2020).

Benzoxaboroles in Medicine

Benzoxaboroles, derivatives of phenylboronic acids, have been recognized for their exceptional properties and wide applications, including biological activity leading to clinical trials. Their ability to bind hydroxyl compounds positions them as potential molecular receptors for sugars and glycoconjugates, indicating their role in developing therapeutic agents (Agnieszka Adamczyk-Woźniak et al., 2009).

Supramolecular Chemistry Applications

Compounds like benzene-1,3,5-tricarboxamide (BTA) have found extensive use in supramolecular chemistry, benefiting from their simple structure and self-assembly behavior. Their applications range from nanotechnology and polymer processing to biomedical fields, underlining the adaptability of such molecular structures in various scientific research domains (S. Cantekin et al., 2012).

Advanced Oxidation Processes

The degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) involves complex kinetics and mechanisms, leading to various by-products. Understanding these pathways and the biotoxicity of resultant compounds is crucial in environmental sciences and pharmacology, reflecting on the broader applications of chemical research in addressing pollution and drug metabolism (Mohammad Qutob et al., 2022).

Eigenschaften

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-2-22-9-10-23-14-6-3-12(4-7-14)17(21)20-16-11-13(19)5-8-15(16)18/h3-8,11H,2,9-10,19H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDLHXPLBQXQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-fluorophenyl)-4-(2-ethoxyethoxy)-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

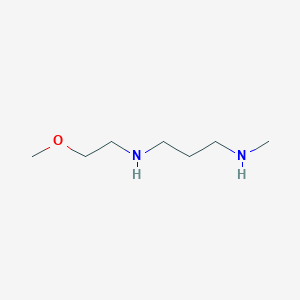

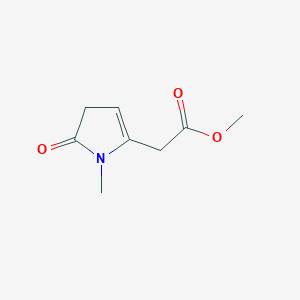

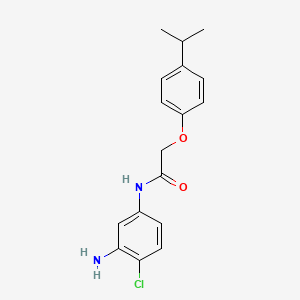

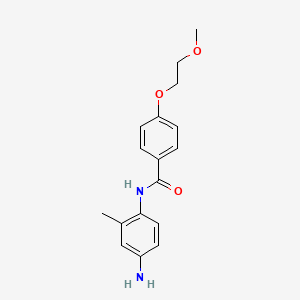

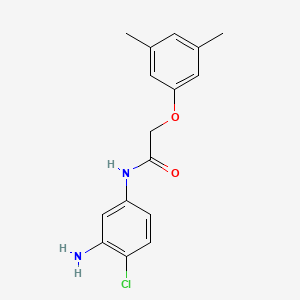

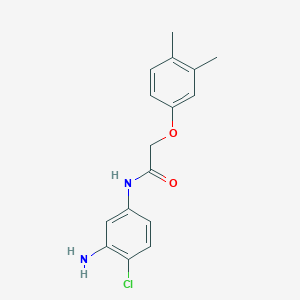

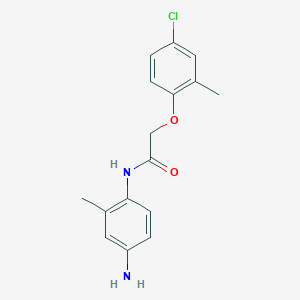

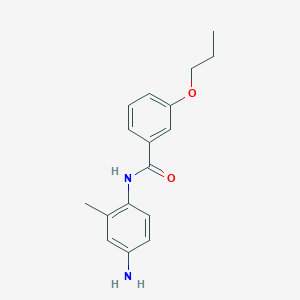

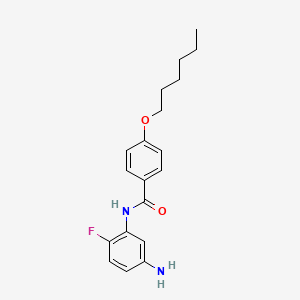

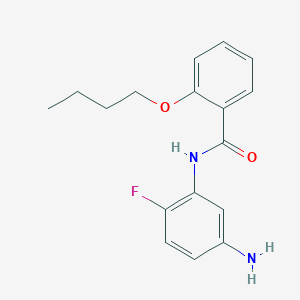

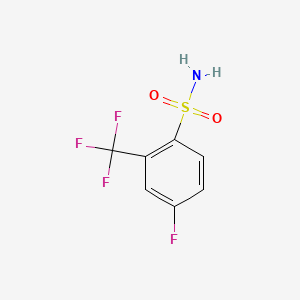

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[4-(diethylamino)benzyl]amino}propanoate](/img/structure/B1385102.png)

![N-Ethyl-3-[(2-methoxyethyl)amino]propanamide](/img/structure/B1385104.png)